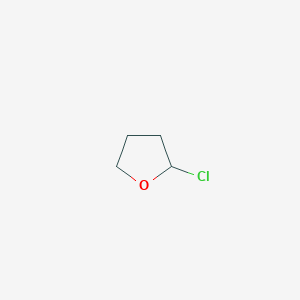
2-Chlorotetrahydrofuran
Vue d'ensemble
Description
2-Chlorotetrahydrofuran is a chemical compound with the molecular formula C4H7ClO . It is a liquid with a density of 1.1±0.1 g/cm³ .
Molecular Structure Analysis
The molecular structure of 2-Chlorotetrahydrofuran consists of 13 bonds, including 6 non-H bonds, 1 five-membered ring, 1 aliphatic ether, and 1 Oxolane . The molecule contains a total of 13 atoms: 7 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .Physical And Chemical Properties Analysis
2-Chlorotetrahydrofuran has a boiling point of 130.2±33.0 °C at 760 mmHg, a vapour pressure of 12.0±0.2 mmHg at 25°C, and an enthalpy of vaporization of 35.3±3.0 kJ/mol . Its flash point is 41.9±19.4 °C, and it has an index of refraction of 1.446 . The molar refractivity is 25.1±0.4 cm³ .Applications De Recherche Scientifique
Synthetic Applications in Alcohol Protection : 2-Cl-THF is used to protect alcohols as tetrahydro-2-furanyl (THF) ethers. It reacts with alcohols, phenols, acids, thiols, azoles, amides, and imides to give corresponding tetrahydro-2-furanyl derivatives. This reaction offers a general procedure for protecting hydroxyl functions and the THF group can be removed through hydrolysis or reaction with methanol (Kruse, Jonkers, Dert, & Gen, 2010).
Photochemical Chlorination : 2-Chlorotetrahydrofuran is involved in the photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters, leading primarily to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters (Zhuk, Berzinya, Silinya, Liepin'sh, & Giller, 1979).
Addition Reactions with Isoprene and Dimethylbutadiene : In the presence of SNCl4, 2-chlorotetrahydrofuran adds to isoprene, dimethylbutadiene, and other compounds to form allyl chlorides. This includes the formation of products from 1,4 position addition and 1,2-addition in the case of bivinyl (Tarnopol'skii, Tarnopol'skaya, Ionin, & Belov, 1968).
As a Biomass-Derived Solvent : 2-Methyltetrahydrofuran (2-MeTHF), related to 2-Cl-THF, is used as a solvent in syntheses involving organometallics, organocatalysis, biotransformations, and lignocellulosic materials processing. Its physical and chemical properties make it a promising alternative solvent in environmentally benign synthesis strategies (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).
Synthesis of β-Chlorotetrahydrofuran Derivatives : 2-Cl-THF is used for the synthesis of β-chlorotetrahydrofuran derivatives through a mild and efficient method employing sulfuryl chloride under catalyst-free conditions. This process is applicable to a variety of homoallylic alcohols (Zeng, Miao, Wang, Xia, & Sun, 2013).
Synthesis of 1,3,4-Trihaloalkanes : 2-Cl-THF reacts with phosphorus tribromide and silicon tetrachloride to form 1,3,4-trihaloalkanes, demonstrating its utility in the synthesis of these compounds (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963).
Propriétés
IUPAC Name |
2-chlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928243 | |
| Record name | 2-Chlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorotetrahydrofuran | |
CAS RN |
13369-70-5 | |
| Record name | Furan, 2-chlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



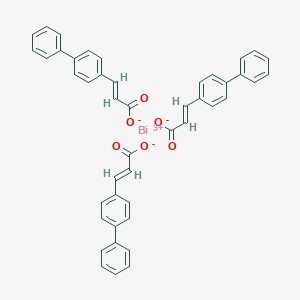
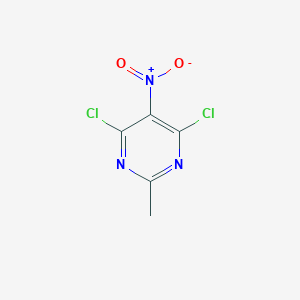

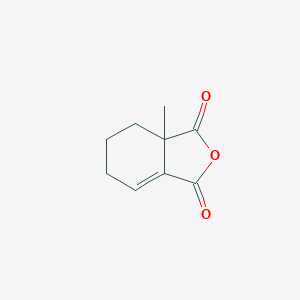
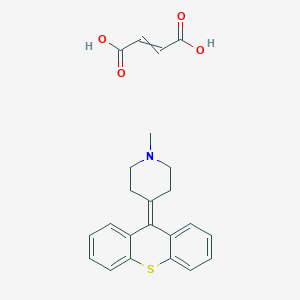
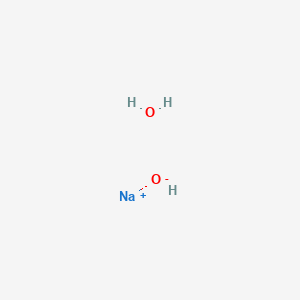
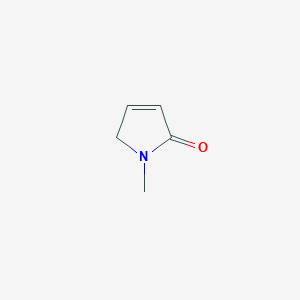
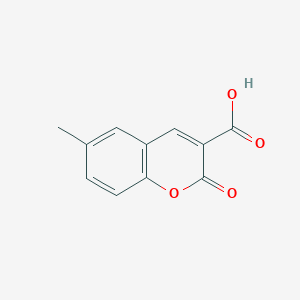
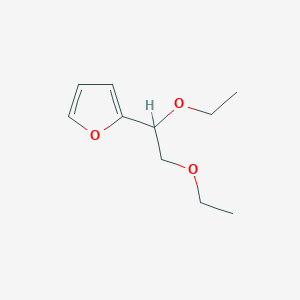
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
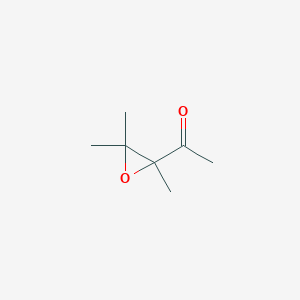
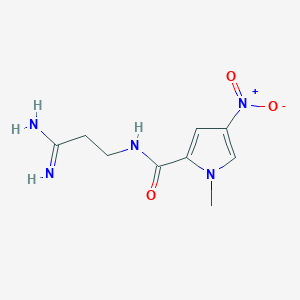
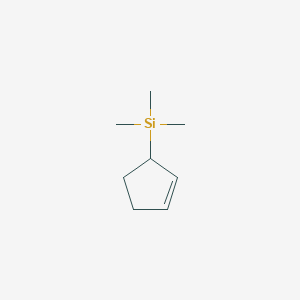
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)